3-Chloro-4-methoxy-n-(pentan-2-yl)benzamide
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Overview
Description
3-Chloro-4-methoxy-n-(pentan-2-yl)benzamide is an organic compound with the molecular formula C12H18ClNO2 It is a derivative of benzamide, characterized by the presence of a chlorine atom at the 3-position, a methoxy group at the 4-position, and a pentan-2-yl group attached to the nitrogen atom of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methoxy-n-(pentan-2-yl)benzamide typically involves the following steps:
Nitration and Reduction: The starting material, 3-chloro-4-methoxybenzoic acid, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amine group, forming 3-chloro-4-methoxyaniline.
Acylation: The 3-chloro-4-methoxyaniline is then acylated with pentan-2-yl chloride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methoxy-n-(pentan-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form a hydroxyl group, and the amide group can undergo reduction to form an amine.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of 3-chloro-4-hydroxy-n-(pentan-2-yl)benzamide.
Reduction: Formation of 3-chloro-4-methoxy-n-(pentan-2-yl)aniline.
Hydrolysis: Formation of 3-chloro-4-methoxybenzoic acid and pentan-2-ylamine.
Scientific Research Applications
3-Chloro-4-methoxy-n-(pentan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methoxy-n-(pentan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methoxy-n-(4-methoxybenzyl)benzamide
- 3-Chloro-4-methoxy-n-(2-methylphenyl)benzamide
- 3-Chloro-4-methoxy-n-(3-quinolinyl)benzamide
Uniqueness
3-Chloro-4-methoxy-n-(pentan-2-yl)benzamide is unique due to the presence of the pentan-2-yl group, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
IUPAC Name |
3-chloro-4-methoxy-N-pentan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-4-5-9(2)15-13(16)10-6-7-12(17-3)11(14)8-10/h6-9H,4-5H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVWNNGCADKSIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC(=C(C=C1)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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